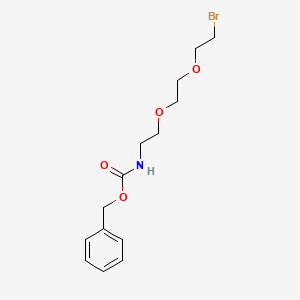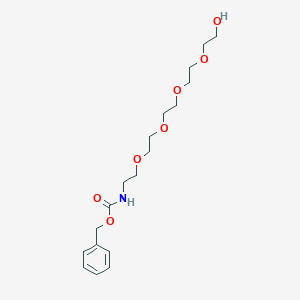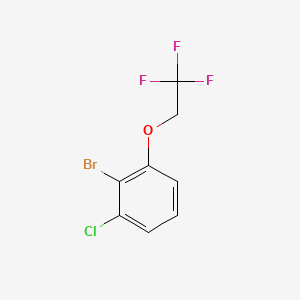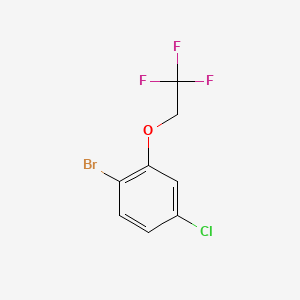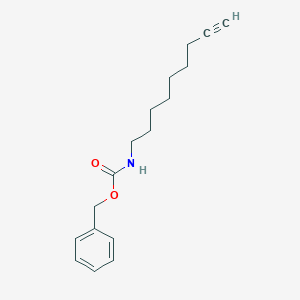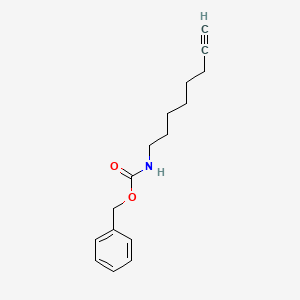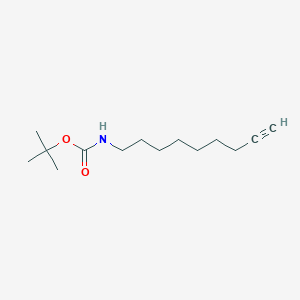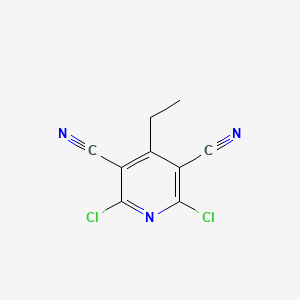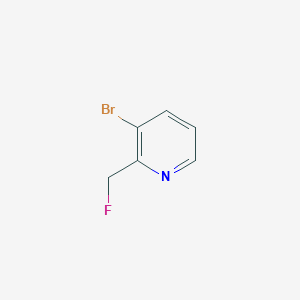![molecular formula C10H18N2O3 B8116617 Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate](/img/structure/B8116617.png)
Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate
Overview
Description
Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyanoethoxyethyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-cyanoethoxy)ethyl chloride in the presence of a base such as diisopropylethylamine (DiPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) under controlled temperature conditions. The product is then purified through extraction, washing, and concentration processes .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of bioactive molecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug development and as a prodrug for controlled release of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, modifying the activity of enzymes and proteins by forming covalent bonds with nucleophilic residues. This modification can alter the function of the target molecules, leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl [2-(2-aminoethoxy)ethyl]carbamate: Similar structure but with an amino group instead of a cyano group.
Tert-butyl [2-(2-hydroxyethoxy)ethyl]carbamate: Contains a hydroxy group instead of a cyano group.
Tert-butyl [2-(2-methoxyethoxy)ethyl]carbamate: Features a methoxy group in place of the cyano group.
Uniqueness
Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to its analogs. The cyano group enhances the compound’s ability to participate in nucleophilic substitution reactions and provides a handle for further functionalization in synthetic applications.
Properties
IUPAC Name |
tert-butyl N-[2-(2-cyanoethoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11/h4,6-8H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTWQAXDOTWFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
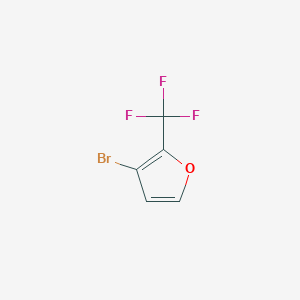
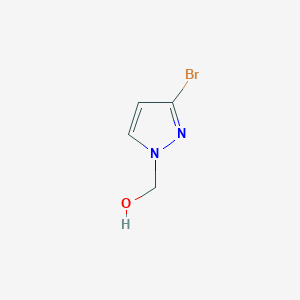
![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol](/img/structure/B8116540.png)
